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molecular formula C7H5NO2 B1587391 2,4-Dihydroxybenzonitrile CAS No. 64419-24-5

2,4-Dihydroxybenzonitrile

Cat. No. B1587391
M. Wt: 135.12 g/mol
InChI Key: JFZAJWBGISKERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889881B2

Procedure details

In an acetic acid (10 mL) solvent, a solution including 2,3-dihydroxybenzaldehyde (3.0 g, 21.7 mmol), sodium acetate (NaOAc) (3.54 g, 43.4 mmol), and nitroethane (3.24 g, 43.4 mmol) was refluxed for 8 hours. After cooling, the reaction mixture was distributed between ethyl acetate and water. Until a pH of the residual aqueous layer reached 8, an organic layer was washed with a saturated NaHCO3 solution. The organic layer was evaporated, the residual was purified by silica gel column chromatography using hexane and ethyl acetate (2:1) as a developer to obtain Compound 101a (1.88 g, 59%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
59%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[OH:5][C:6]1[C:13](O)=[CH:12]C=C[C:7]=1[CH:8]=[O:9].C([O-])(=O)C.[Na+].[N+:20]([CH2:23][CH3:24])([O-])=O>O.C(OCC)(=O)C>[OH:9][C:8]1[CH:7]=[C:6]([OH:5])[CH:13]=[CH:12][C:24]=1[C:23]#[N:20] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Step Three
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
nitroethane
Quantity
3.24 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
an organic layer was washed with a saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residual was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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